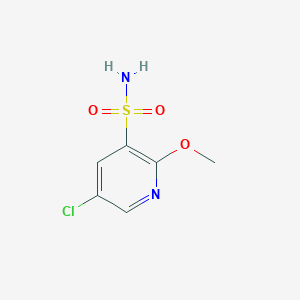

5-Chloro-2-methoxypyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKBFSFVEVFFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyridine Sulfonamide Scaffolds in Modern Medicinal Chemistry Research

The pyridine (B92270) ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules and FDA-approved drugs. nih.govresearchgate.netgoogle.comresearchgate.net Its presence is often associated with desirable pharmacological properties. nih.govresearchgate.netgoogle.comresearchgate.net Similarly, the sulfonamide functional group is a well-established pharmacophore, known for its diverse therapeutic applications, including antibacterial, and anticancer activities. scielo.br

The combination of these two moieties into a pyridine-sulfonamide scaffold results in a versatile chemical framework with significant potential in drug discovery. scielo.br This structural arrangement allows for three-dimensional diversity in compound design, enabling the synthesis of libraries of molecules with a wide range of biological activities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the sulfonamide group can participate in various interactions with biological targets, making these scaffolds ideal for designing enzyme inhibitors and receptor modulators. researchgate.net

Key Research Areas for 5 Chloro 2 Methoxypyridine 3 Sulfonamide Derivatives

Established Synthetic Routes for this compound

Established synthetic routes for this compound primarily involve the formation of the sulfonamide group from a corresponding sulfonyl chloride, the construction of the pyridine (B92270) ring system through coupling reactions, or the conversion of a sulfonic acid precursor.

Syntheses Involving Sulfinylamine Reagents and Sulfonyl Chlorides

The synthesis of sulfonamides from sulfonyl chlorides is a classical and widely used method. nih.gov This approach typically involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. In the context of this compound, the key intermediate would be 5-chloro-2-methoxypyridine-3-sulfonyl chloride. This intermediate can be reacted with an ammonia source to furnish the desired sulfonamide. chemicalbook.com While the direct synthesis of sulfinamides from sulfonyl chlorides has been explored, the more common route to sulfonamides involves the direct amination of the sulfonyl chloride. nih.gov

A plausible synthetic pathway is outlined below:

| Step | Reactant(s) | Reagent(s) | Product | Description |

| 1 | 5-Chloro-2-methoxypyridine | Chlorosulfonic acid | 5-Chloro-2-methoxypyridine-3-sulfonyl chloride | Electrophilic aromatic substitution to introduce the sulfonyl chloride group. |

| 2 | 5-Chloro-2-methoxypyridine-3-sulfonyl chloride | Ammonia | This compound | Nucleophilic substitution of the chloride on the sulfonyl group by ammonia. |

More recent methodologies have also explored the use of sulfinylamine reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine, for the synthesis of primary sulfonamides from organometallic reagents. acs.org

Ullmann Coupling Reaction-Based Preparations

The Ullmann condensation, a copper-catalyzed reaction, provides a pathway for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize pyridine-sulfonamide derivatives. In a potential Ullmann-type approach to this compound, a suitably substituted pyridine derivative could be coupled with a sulfonamide. For instance, a halopyridine could be reacted with a sulfonamide in the presence of a copper catalyst. The efficiency of such reactions has been improved through the development of various ligands and reaction conditions. nih.gov

A representative Ullmann-type coupling is depicted in the following table:

| Reactant 1 | Reactant 2 | Catalyst | Ligand (optional) | Product |

| 3-Bromo-5-chloro-2-methoxypyridine | Sulfonamide | Copper(I) salt | Amino acid or diamine | This compound |

The development of the Ullmann-Ma reaction, which utilizes amino acids as ligands, has significantly expanded the scope and efficiency of these coupling reactions. researchgate.net

Formation from 5-Chloro-2-methoxypyridine-3-sulfonic Acid Precursors

Another established route involves the conversion of a sulfonic acid to a sulfonamide. This transformation is typically achieved by first converting the sulfonic acid to the corresponding sulfonyl chloride, which is then reacted with an amine. researchgate.net For the synthesis of this compound, the precursor would be 5-chloro-2-methoxypyridine-3-sulfonic acid.

The conversion process is summarized below:

| Starting Material | Reagent for Step 1 | Intermediate | Reagent for Step 2 | Final Product |

| 5-Chloro-2-methoxypyridine-3-sulfonic acid | Thionyl chloride or phosphorus pentachloride | 5-Chloro-2-methoxypyridine-3-sulfonyl chloride | Ammonia | This compound |

This method offers an alternative to the direct sulfonation of the pyridine ring with chlorosulfonic acid, which can sometimes lead to issues with regioselectivity and harsh reaction conditions.

Advanced Synthetic Strategies for Pyridine-Sulfonamide Derivatives

Advanced synthetic strategies for pyridine-sulfonamide derivatives often focus on achieving high regioselectivity and functional group tolerance through methods such as directed ortho metalation.

Directed Ortho Metalation (DoM) and Lithium-Mediated Functionalization

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The methoxy (B1213986) group is known to be an effective DMG. wikipedia.org

In the case of a 2-methoxypyridine (B126380) system, the methoxy group can direct lithiation to the C3 position. capes.gov.brresearchgate.net This allows for the introduction of a sulfonyl group at this specific position.

The deprotolithiation of the pyridine nucleus is influenced by the electronic properties and positions of existing substituents. For substituted pyridines, the regioselectivity of deprotonation is a critical consideration. amanote.comresearchgate.net In the gas phase, the deprotonation of pyridine itself occurs preferentially at the 4-position, followed by the 3-position. nih.gov However, in solution and with the presence of a directing group, the outcome can be different.

For 2-substituted pyridines, including those with a methoxy group, deprotonation with a strong base like lithium diisopropylamide (LDA) often occurs at the C3 position. rsc.org The regioselectivity is guided by the coordination of the lithium base to the pyridine nitrogen and the directing group, which acidifies the ortho protons. uwindsor.ca The presence of a chloro substituent can further influence the acidity of the ring protons and thus the site of deprotonation.

The general mechanism for DoM on a 2-methoxypyridine is as follows:

| Step | Description | Intermediate |

| 1 | Coordination of the organolithium reagent to the pyridine nitrogen and the methoxy group. | Pyridine-organolithium complex |

| 2 | Deprotonation at the C3 position. | 3-Lithio-2-methoxypyridine |

| 3 | Quenching with an electrophile (e.g., sulfur dioxide followed by an aminating agent). | 3-Substituted-2-methoxypyridine |

This strategy provides a highly regioselective route to 3-functionalized 2-methoxypyridines.

Molecular Mechanisms of Action and Biological Target Engagement

Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation

The PI3K/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Derivatives of 5-Chloro-2-methoxypyridine-3-sulfonamide have been identified as potent dual inhibitors of PI3K and mTOR.

Research has demonstrated that sulfonamide methoxypyridine derivatives, including the structural class of this compound, can effectively inhibit the PI3K/mTOR signaling pathway. This inhibition blocks the phosphorylation of key downstream effectors, such as AKT (also known as Protein Kinase B). By simultaneously targeting both PI3K and mTOR, these compounds can achieve a more comprehensive blockade of this critical signaling cascade, which is often hyperactivated in cancer cells.

The inhibition of AKT phosphorylation is a crucial consequence of PI3K/mTOR pathway modulation by this compound derivatives. The blockage of AKT signaling disrupts pro-survival signals within the cell, leading to the induction of apoptosis, or programmed cell death. This pro-apoptotic effect has been observed in various cancer cell models, highlighting the potential of these compounds as anti-cancer agents. The mechanism involves the disruption of the balance between pro-apoptotic and anti-apoptotic proteins, ultimately tipping the scales towards cell death.

The phosphatidylinositol 3-kinase family consists of several isoforms with distinct tissue distribution and functions. The delta isoform (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a critical role in the proliferation and survival of B-cells. uni.lu Overexpression of PI3Kδ has been implicated in B-cell malignancies. uni.lu While the specific interaction of this compound with individual PI3K isoforms requires further detailed investigation, the broader class of PI3K inhibitors often exhibits varying degrees of selectivity. Targeting specific isoforms like PI3Kδ is a key strategy in developing therapies for certain types of leukemia and lymphoma. uni.lu

| Target Pathway | Key Downstream Effector | Cellular Outcome |

| PI3K/mTOR | AKT | Inhibition of Proliferation |

| PI3K/mTOR | AKT | Induction of Apoptosis |

General Control Nonderepressible 2 (GCN2) Kinase Inhibition

Recent studies have identified derivatives of this compound as inhibitors of General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a crucial sensor of amino acid deprivation and plays a significant role in how cancer cells adapt to nutrient stress within the tumor microenvironment.

By inhibiting GCN2, these compounds can disrupt the ability of cancer cells to cope with amino acid starvation, potentially leading to cell death and sensitizing them to other therapies. A patent for GCN2 and PERK kinase inhibitors describes N-(3-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)-5-chloro-2-methoxypyridine-3-sulfonamide as a GCN2 inhibitor. This suggests that the this compound scaffold is a viable starting point for the development of potent GCN2 inhibitors for cancer treatment.

Antimicrobial Mechanisms of Action

The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs. This class of compounds typically exerts its effect by interfering with the synthesis of essential nutrients in bacteria.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). drugbank.com This enzyme is critical for the synthesis of folic acid, an essential nutrient that bacteria must produce themselves. Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By blocking DHPS, sulfonamides prevent the production of folic acid, thereby halting bacterial growth and replication. While direct studies on the antimicrobial activity of this compound are not extensively documented in the provided context, its chemical structure as a sulfonamide strongly suggests this as a primary and well-established mechanism of antimicrobial action.

| Target Enzyme | Pathway | Effect |

| Dihydropteroate Synthase (DHPS) | Bacterial Folate Synthesis | Inhibition of Bacterial Growth |

Activity against Gram-Positive and Gram-Negative Bacterial Pathogens

Derivatives containing the pyridine-sulfonamide scaffold have been investigated for their antibacterial properties. Studies on novel sulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold have shown moderate activity primarily against Gram-positive bacterial strains. sci-hub.se For instance, certain derivatives demonstrated activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 μmol/L. nih.gov In contrast, the parent sulfonamides, such as sulfamethoxazole (B1682508) and sulfathiazole, showed MICs between 31.25 and 500 μmol/L against S. aureus. sci-hub.se

The efficacy against Gram-negative bacteria was found to be significantly lower. sci-hub.se Strains such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa demonstrated high levels of insensitivity to many of the tested sulfonamides, with MIC values often exceeding 500 μmol/L. sci-hub.se However, the introduction of certain structural modifications, such as a 5-chlorosalicylaldehyde (B124248) scaffold, did lead to an increase in antibacterial activity for some derivatives against E. coli. sci-hub.se This suggests that while the core structure has some activity, modifications play a key role in enhancing the spectrum and potency. The general mechanism for sulfonamides involves acting as structural analogues of 4-aminobenzoic acid to inhibit the bacterial enzyme dihydropteroate synthase, which is crucial for folic acid synthesis. sci-hub.seresearchgate.net

| Compound/Class | Bacterial Strain | Activity (MIC in µmol/L) | Source |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl) sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62 - 31.25 | nih.gov |

| Sulfamethoxazole (Parent Compound) | Staphylococcus aureus | 31.25 - 500 | sci-hub.se |

| Sulfathiazole (Parent Compound) | Staphylococcus aureus | 31.25 - 500 | sci-hub.se |

| Sulfadiazine (Parent Compound) | Staphylococcus aureus | >500 | sci-hub.se |

| Novel Sulfonamide Derivatives | Escherichia coli | 62.5 - >500 | sci-hub.se |

| Novel Sulfonamide Derivatives | Pseudomonas aeruginosa | >500 | sci-hub.se |

Modulation of Host Immune Responses to Infections (e.g., Neutrophil Chemotaxis, Cytokine Regulation)

The modulation of the host immune response is a critical strategy in combating infections, as an aberrant or overactive immune response can cause significant pathology. nih.govfrontiersin.org When a pathogen like a virus replicates, the host immune system is activated, leading to the secretion of cytokines and chemokines by cells such as alveolar macrophages. nih.govfrontiersin.org These signaling molecules act as inflammatory mediators and recruit immune cells like neutrophils and monocytes to the site of infection. nih.govmdpi.com The regulation of this process, including neutrophil chemotaxis and the cytokine cascade, is crucial for an effective and non-detrimental immune response. nih.gov While modulating the host immune system is a recognized therapeutic strategy, specific research detailing the direct effects of this compound on neutrophil chemotaxis or cytokine regulation in response to infection is not extensively documented in the available literature.

Antifungal and Antiparasitic Potential through PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is vital for cell proliferation, survival, and migration, making it an important therapeutic target. nih.gov A series of sulfonamide methoxypyridine derivatives have been designed and synthesized as novel and potent dual inhibitors of PI3K and the mammalian target of rapamycin (mTOR). nih.gov This dual inhibition can effectively block the PI3K/AKT/mTOR signaling pathway, which is often abnormally activated in various diseases. nih.govnih.gov

While this pathway is primarily studied in the context of cancer, its inhibition also holds potential for antimicrobial applications. For example, some imidazo[1,2-a]pyridine (B132010) derivatives, which are also PI3K inhibitors, have shown potential in inducing apoptosis. nih.gov Furthermore, inhibitors of related metabolic enzymes like IMPDH have demonstrated the ability to inhibit the growth of fungi such as Candida albicans and parasites including Cryptosporidium parvum, Leishmania donovani, and Plasmodium falciparum. nih.gov However, studies evaluating a series of sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold found that the derivatives exhibited almost no antifungal potency against tested strains. sci-hub.senih.gov This indicates that while the broader class of pyridine-sulfonamides shows promise as PI3K inhibitors, the specific structural features of a given derivative are critical for determining its antifungal and antiparasitic activity.

Other Identified Molecular Targets for Pyridine-Sulfonamide Derivatives

Inhibition of Tubulin Polymerization and Induction of Mitotic Arrest

Pyridine-sulfonamide derivatives have been identified as a class of compounds that can target microtubules, which are essential components of the cytoskeleton involved in cell division. nih.gov A number of these derivatives function as microtubule polymerization inhibitors by binding to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com This interaction disrupts the normal dynamics of microtubule assembly and disassembly, leading to a halt in the cell cycle at the G2/M phase and subsequently inducing apoptosis (programmed cell death). nih.govnih.gov For example, a series of novel 2-aryl-3-sulfonamido-pyridines demonstrated potent antiproliferative activities against a panel of cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov The compound E7010 (also known as ABT-751) is a notable sulfonamide that inhibits tubulin polymerization and has entered clinical trials. mdpi.com The ability of these compounds to arrest mitosis makes them promising candidates for anticancer therapies.

Targeting Protein Kinases (e.g., Vascular Endothelial Growth Factors, Platelet-Derived Growth Factors, c-kit Proteins)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine-sulfonamide derivatives have been developed as potent inhibitors of several key protein kinases.

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.gov Pyridine-sulfonamide hybrids have been discovered as a new scaffold for developing potent VEGFR-2 inhibitors. nih.gov One such compound exhibited an IC50 value of 3.6 μM against VEGFR-2, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 4.8 μM). nih.gov Other pyridine (B92270) derivatives have also shown potent VEGFR-2 inhibition with IC50 values in the nanomolar range. nih.govresearchgate.net

Platelet-Derived Growth Factor (PDGF): PDGF and its receptors are involved in cell growth, proliferation, and migration. wikipedia.org While specific inhibition of PDGF receptors by this compound is not detailed, the broader class of kinase inhibitors often targets multiple related kinases. The development of compounds targeting the PDGF signaling network is an active area of research for conditions involving abnormal cell proliferation. wikipedia.org

c-kit Proteins: The c-kit proto-oncogene encodes a receptor tyrosine kinase that is vital for certain types of stem cells and is implicated in gastrointestinal stromal tumors (GIST). nih.gov Various pyridine derivatives have been identified as c-kit inhibitors. For instance, thiazolo[5,4-b]pyridine (B1319707) derivatives have been shown to potently inhibit c-kit, including mutants that are resistant to the drug imatinib. nih.govnih.gov Replacing a urea (B33335) moiety with a sulfonamide in one series of kinase inhibitors resulted in compounds that retained inhibitory activity against the c-kit enzyme. acs.org

| Compound Class | Target Kinase | Reported Activity (IC50) | Source |

|---|---|---|---|

| Pyridine-Sulfonamide Hybrid (VIIb) | VEGFR-2 | 3.6 µM | nih.gov |

| Pyridine Derivative (Compound 10) | VEGFR-2 | 65 nM | nih.gov |

| Thiazolo[5,4-b]pyridine Derivative (6r) | c-KIT (V560G/D816V mutant) | 4.77 µM | nih.gov |

| 5-phenyl-thiazol-2-ylamine Pyrimidine Derivative (10a) | c-KIT (enzymatic) | 82 nM | acs.org |

Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govrsc.org This pathway is essential for the proliferation of cells, particularly lymphocytes and pathogens, making IMPDH an attractive target for immunosuppressive, antiviral, and antimicrobial agents. nih.govtandfonline.com Inhibition of IMPDH depletes the cellular pool of guanine nucleotides, thereby halting DNA and RNA synthesis. nih.gov Several IMPDH inhibitors, such as mycophenolic acid (MPA) and mizoribine, are used clinically as immunosuppressants. nih.gov The development of novel IMPDH inhibitors is an active area of research, with a focus on creating agents with improved efficacy and reduced toxicity. acs.org Given the structural diversity of IMPDH inhibitors, the pyridine-sulfonamide scaffold represents a potential framework for the design of new compounds targeting this essential enzyme. nih.govrsc.org

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is a crucial enzyme in epigenetic regulation, and its inhibition is a significant area of research in oncology. nih.govnih.gov Extensive searches of scientific databases and literature did not yield any studies that specifically evaluate or identify this compound as an inhibitor of LSD1. Therefore, there is no available data to support its engagement with this target.

Carbonic Anhydrase IX Inhibition

Sulfonamides are a well-established class of compounds known to inhibit various isoforms of carbonic anhydrase (CA), including the tumor-associated isoform CA IX. nih.govmdpi.com This inhibition is a therapeutic strategy for certain cancers. mdpi.com However, research specifically investigating the inhibitory activity of this compound against Carbonic Anhydrase IX has not been identified in the public domain. While its general structural class is associated with CA inhibition, no specific binding affinities, inhibition constants (Kᵢ), or mechanistic studies for this particular compound are available.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, is a therapeutic target in cancer metabolism. nih.gov A thorough review of the literature did not reveal any research linking this compound to the inhibition of NAMPT. Consequently, no data on its potential role in modulating NAD+ biosynthesis is available.

Modulation of Muscle Isoform 2 of Pyruvate (B1213749) Kinase (PKM2) and Cancer Cell Metabolism

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer cell metabolism, and its modulation can affect tumor growth. nih.gov Novel sulfonamide derivatives have been explored as potential modulators of PKM2. rsc.org Despite this, there are no specific studies or data available that describe the effect of this compound on PKM2 activity or its broader impact on cancer cell metabolism.

Inhibition of Tissue Non-Specific Alkaline Phosphatase (TNAP)

Tissue Non-Specific Alkaline Phosphatase (TNAP) is an enzyme involved in bone mineralization and soft-tissue calcification. nih.govscilit.com While the sulfonamide functional group is present in known TNAP inhibitors, specific research has focused on a different, more complex molecule named 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425) as a potent and orally bioavailable TNAP inhibitor. nih.govnih.gov It is crucial to note that SBI-425 is a distinct chemical entity from this compound. No published data was found that directly assesses the inhibitory activity of this compound against TNAP.

Structure Activity Relationship Sar Investigations

Identification of Pharmacophoric Features Essential for Biological Activity

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For 5-Chloro-2-methoxypyridine-3-sulfonamide, the key features include the substituted pyridine (B92270) ring and the sulfonamide linker.

The pyridine ring serves as a core scaffold, and its substitution pattern is critical for activity. The electronic properties of the substituents significantly modulate the charge distribution of the ring system, influencing its binding capabilities.

Chloro Group (Halogen): The chlorine atom at the 5-position is a crucial feature. As an electron-withdrawing group, it can influence the acidity of the sulfonamide proton and participate in halogen bonding, a specific type of non-covalent interaction with biological targets. In related series of bioactive sulfonamides, halogen substitutions have been shown to be important for activity. For instance, studies on 4-chloro-5-methylbenzenesulfonamide derivatives indicated that the chloro-substituent is a key part of the active scaffold. researchgate.net

Methoxy (B1213986) Group: The methoxy group at the 2-position is an electron-donating group. This substituent can impact the molecule's conformation and its ability to form hydrogen bonds through its oxygen atom. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic environment on the pyridine ring that can be vital for target recognition and binding affinity.

The sulfonamide (-SO₂NH₂) group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. nih.govopenaccesspub.orgresearchgate.net Its importance stems from its geometry, hydrogen bonding capacity, and ability to mimic a carboxylate or amide group. nih.gov

Sulfonamide as a Linker: This functional group acts as a rigid linker and a strong hydrogen bond donor and acceptor, anchoring the molecule within a receptor's binding site. Studies comparing carboxamide and sulfonamide derivatives have shown that this replacement can significantly alter receptor affinity and selectivity. nih.gov In some series of cytotoxic agents, replacing an amide group with a sulfonamide was found to increase biological activity, possibly due to improved stability and water solubility. nih.gov

Substitution Patterns: Modification of the sulfonamide nitrogen (N-substitution) is a common strategy to modulate a compound's physicochemical properties and biological activity.

Primary Sulfonamides (-SO₂NH₂): The unsubstituted sulfonamide group is a key feature in many carbonic anhydrase inhibitors and diuretics.

Secondary Sulfonamides (-SO₂NHR): Alkylation or arylation of the sulfonamide nitrogen can significantly impact potency. Studies on arylpropyl sulfonamide analogues have demonstrated that introducing long alkyl chains on the sulfonamide or related groups can enhance cytotoxic activity against cancer cell lines. nih.govresearchgate.net Similarly, in a series of sulfonamides derived from carvacrol (B1668589), substitutions on the sulfonamide nitrogen with cyclic moieties like morpholine (B109124) led to potent acetylcholinesterase inhibition. nih.gov

Extending the core structure of this compound by adding other aromatic or heterocyclic rings is a proven strategy for enhancing biological activity. mdpi.com These extended scaffolds can engage in additional binding interactions, such as π-π stacking or hydrophobic interactions, thereby increasing potency and modulating selectivity.

For example, the synthesis of novel sulfonamides containing scaffolds like 5-chloro-2-hydroxybenzaldehyde or thiazole (B1198619) has yielded compounds with significant antimicrobial activity. nih.gov The addition of a 4-phenylpiperazin-1-yl substituent to certain benzenesulfonamide (B165840) derivatives was found to be critical for cytotoxic activity against specific cancer cell lines. researchgate.net This highlights that incorporating diverse heterocyclic systems can be a fruitful approach to discovering compounds with improved therapeutic profiles. mdpi.com

Quantitative Correlation of Structural Modifications with In Vitro Efficacy (e.g., IC50 Values)

Quantitative structure-activity relationship (QSAR) studies aim to correlate changes in a molecule's structure with its biological activity, often measured by IC₅₀ values (the concentration of an inhibitor required for 50% inhibition of a biological function). While specific IC₅₀ data for this compound are not detailed in the provided context, data from analogous series illustrate key principles.

In a study of arylpropyl sulfonamide analogues, modifications to the alkyl chain length directly correlated with cytotoxic activity against PC-3 (prostate cancer) and HL-60 (leukemia) cells. nih.gov

Table 1: Effect of Alkyl Chain Length on Cytotoxicity (IC₅₀ in µM) of Analogous Sulfonamides Data represents analogous compounds to illustrate SAR principles.

| Compound Analogue | Key Structural Modification | IC₅₀ on PC-3 cells (µM) | IC₅₀ on HL-60 cells (µM) | Data Source |

|---|---|---|---|---|

| Analogue 1 | Short Alkyl Chain | 79.3 | 33.6 | nih.gov |

| Analogue 2 | Long Alkyl Chain (C₁₁H₂₃) | 40.5 | 33.1 | nih.gov |

| Analogue 3 | Long Alkyl Chain (C₁₃H₂₇) | 29.2 | 20.7 | nih.gov |

As shown in the table, increasing the length of the alkyl chain on analogous sulfonamide compounds led to a significant increase in potency (lower IC₅₀ values). nih.gov

Similarly, a study on sulfonamides derived from carvacrol as acetylcholinesterase (AChE) inhibitors showed how different substituents on the sulfonamide nitrogen influenced inhibitory activity. nih.gov

Table 2: Effect of N-Substitution on AChE Inhibition (IC₅₀ in µM) of Analogous Sulfonamides Data represents analogous compounds to illustrate SAR principles.

| Compound Analogue | N-Sulfonamide Substituent | AChE IC₅₀ (µM) | Data Source |

|---|---|---|---|

| Analogue A | Morpholine | 5.64 | nih.gov |

| Analogue B | Piperidine | 7.34 | nih.gov |

| Analogue C | Hydrazine (-NH₂) | 9.24 | nih.gov |

These results demonstrate a quantitative relationship where cyclic, hydrophobic substituents on the sulfonamide nitrogen resulted in higher potency against AChE compared to a simple amine substituent. nih.gov

Rational Design Principles Derived from SAR Analyses

Based on the analysis of pharmacophoric features and quantitative data from related compounds, several rational design principles can be proposed for the optimization of this compound:

Preservation of the Substituted Pyridine Core: The 5-chloro and 2-methoxy substitution pattern on the pyridine ring should be considered a critical element for activity and likely maintained in initial optimization efforts.

Exploration of Sulfonamide N-Substitution: The primary sulfonamide nitrogen is a key point for modification. Introducing small hydrophobic groups or specific heterocyclic rings could enhance biological activity by providing additional interactions with the target protein. researchgate.netnih.gov

Scaffold Extension: The addition of further aromatic or heterocyclic moieties to the pyridine or sulfonamide part of the molecule is a valid strategy to improve potency and selectivity by accessing additional binding pockets. researchgate.netmdpi.com

Computational and Predictive Models for SAR

Computational chemistry offers powerful tools to understand and predict SAR, guiding the design of more potent and selective analogues while reducing the need for extensive synthesis.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to mathematically describe the relationship between a compound's structure and its biological activity. nih.govbioinfopublication.org For a series of analogues of this compound, a QSAR model could be built using calculated molecular descriptors (e.g., logP, molecular weight, electronic properties) to predict the IC₅₀ values of newly designed compounds. bioinfopublication.org

Comparative Molecular Field Analysis (CoMSIA): 3D-QSAR techniques like CoMSIA are particularly insightful. In studies of related arylpropyl sulfonamides, highly predictive CoMSIA models were successfully developed. nih.govresearchgate.net These models generate 3D contour maps that visualize regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely increase or decrease activity. researchgate.net Such a model for the this compound series would be invaluable for rationally designing next-generation compounds with enhanced efficacy.

By integrating these computational approaches with traditional SAR studies, the process of drug discovery and optimization based on the this compound scaffold can be significantly accelerated.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of 5-Chloro-2-methoxypyridine-3-sulfonamide, might interact with a protein target.

Derivatives of sulfonamide methoxypyridine have been investigated as potential inhibitors of key enzymes in cell signaling pathways, such as Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are critical targets in cancer therapy. mdpi.com Molecular docking studies have been instrumental in confirming the binding modes of these compounds with PI3Kα and mTOR. mdpi.com

In a study on novel sulfonamide methoxypyridine derivatives, a potent PI3K/mTOR dual inhibitor was identified. mdpi.com Molecular docking simulations revealed how this compound, featuring a quinoline (B57606) core, fits into the ATP-binding pocket of these enzymes. mdpi.com The methoxypyridine and sulfonamide moieties are crucial for forming key interactions within the active site, anchoring the molecule and enabling potent inhibition. mdpi.com For instance, the docking of a related inhibitor, 22c, confirmed its binding mode with both PI3Kα and mTOR. mdpi.com

Table 1: Representative Binding Interactions of a Sulfonamide Methoxypyridine Derivative (Compound 22c) with PI3Kα This table is based on findings for a structurally related compound and serves as an illustrative example.

| Interacting Residue | Interaction Type |

| VAL851 | Hydrogen Bond |

| LYS802 | Hydrogen Bond |

| MET922 | Hydrophobic Interaction |

| TRP780 | Hydrophobic Interaction |

| ILE800 | Hydrophobic Interaction |

| ILE932 | Hydrophobic Interaction |

Identification of Critical Amino Acid Residues and Hydrogen Bonding Networks

The stability and specificity of a ligand-protein complex are determined by the network of interactions between the ligand and the amino acid residues of the protein. researchgate.net Molecular docking studies are pivotal in identifying these critical interactions, which typically include hydrogen bonds and hydrophobic contacts. researchgate.net

For sulfonamide methoxypyridine derivatives targeting PI3Kα, the sulfonamide group often acts as a hydrogen bond donor and acceptor, forming crucial connections with residues in the hinge region of the kinase domain. mdpi.com For example, in the binding of compound 22c with PI3Kα, hydrogen bonds were observed with the backbone of VAL851 in the hinge region. mdpi.com The methoxy (B1213986) group can also participate in hydrogen bonding. nih.gov The pyridine (B92270) and other aromatic rings typically engage in hydrophobic interactions with nonpolar residues, further stabilizing the complex. mdpi.comresearchgate.net Understanding these hydrogen bonding networks and identifying key residues are essential for optimizing the ligand's affinity and selectivity for its target. researchgate.netresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. ijesit.com

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining molecular reactivity and stability. nih.govmdpi.com A smaller band gap suggests higher reactivity and a greater ease of electronic excitation. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness, chemical potential, and the electrophilicity index. nih.gov These parameters help in predicting how a molecule will behave in a chemical reaction. For instance, a high electrophilicity index indicates a strong capacity to accept electrons. nih.gov DFT calculations for related compounds like 5-chlorouracil (B11105) and other sulfonamide derivatives have been performed to elucidate these parameters. nih.govmdpi.com

Table 2: Predicted Reactivity Parameters for a Representative Sulfonamide Compound (Calculated via DFT) This table contains illustrative data based on calculations for structurally similar compounds.

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| Band Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 3.25 |

Computational Studies on Molecular Geometry and Conformational Preferences

DFT calculations are also employed to determine the most stable three-dimensional structure of a molecule by optimizing its geometry. ijesit.com This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most likely conformation of the molecule. mdpi.com The calculations provide precise information on bond lengths, bond angles, and dihedral angles. mdpi.com For molecules with flexible bonds, such as the sulfonamide group in this compound, conformational analysis can identify different low-energy conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule can be highly dependent on its specific conformation.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are a powerful tool for studying the physical basis of the structure and function of biomolecules and their complexes. nih.govrsc.org

Advanced Computational Methodologies

Computational chemistry and molecular modeling have become indispensable tools in the study and development of pharmaceutical compounds. For this compound, a compound of interest in medicinal chemistry, advanced computational methodologies provide deep insights into its structural, physicochemical, and interactive properties. These in silico techniques allow for the analysis of molecular interactions, the prediction of key chemical parameters, and the rational design of new derivatives with enhanced biological activity.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org By mapping the electron distribution of a molecule in its crystalline environment, this technique provides a detailed picture of the close contacts that govern the crystal packing. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com

For sulfonamide-containing compounds, crystal structures are often stabilized by a network of hydrogen bonds and other weak interactions. nih.gov The sulfonamide group itself contains both hydrogen bond donors (the -NH2 group) and acceptors (the sulfonyl oxygens), facilitating the formation of robust intermolecular connections. nih.gov

Given the functional groups present in this compound (a pyridine ring, a chloro substituent, a methoxy group, and a sulfonamide moiety), a variety of intermolecular contacts are expected to be significant. These would likely include N–H···O and C–H···O hydrogen bonds, as well as contributions from H···H, C···H, and Cl···H contacts.

Table 1: Predicted Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Description | Predicted Relative Contribution |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | High |

| O···H / H···O | Hydrogen bonds involving the sulfonyl and methoxy oxygen atoms as acceptors and the sulfonamide N-H and aromatic C-H groups as donors. | Significant |

| C···H / H···C | Interactions involving the pyridine ring carbon atoms. | Significant |

| N···H / H···N | Interactions involving the pyridine nitrogen and the sulfonamide nitrogen. | Moderate |

| Cl···H / H···Cl | Interactions involving the chlorine atom. | Moderate |

First-Principle Methods for Prediction of Physicochemical Parameters (e.g., pKa Values)

First-principle, or ab initio, quantum mechanical methods are used to predict the physicochemical properties of molecules from the ground up, without reliance on empirical data. researchgate.net Density Functional Theory (DFT) is a prominent first-principle method employed to study the structural and electronic properties of sulfonamide derivatives. nih.gov These computational approaches are particularly valuable for determining parameters such as the acid dissociation constant (pKa), which is a critical factor influencing the absorption, distribution, metabolism, and excretion (ADME) of a drug. medwinpublishers.com

The pKa value indicates the extent of ionization of a compound at a given pH. For sulfonamides, which are typically weak acids, the pKa is influenced by the substituents on the aromatic ring and the sulfonamide nitrogen. researchgate.netresearchgate.net Computational methods predict pKa by calculating the change in Gibbs free energy for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model. researchgate.net These in silico predictions are especially useful for compounds with poor water solubility, for which experimental pKa determination can be difficult. medwinpublishers.com

Studies on various sulfonamides have demonstrated a good correlation between computationally predicted pKa values and experimental data. researchgate.net For instance, DFT calculations have been used to rationalize the electronic properties and reactivity of a series of sulfonamide derivatives. nih.gov Such studies reveal how steric and electronic effects of substituents impact the physicochemical properties of the entire molecule. nih.gov

Table 2: Physicochemical Parameters of Sulfonamides Predicted by Computational Methods

| Parameter | Description | Typical Predicted Values for Sulfonamides | Reference |

| pKa | Acid dissociation constant, indicating the strength of the sulfonamide as an acid. | 5.9 - 12.6 | researchgate.net |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | -0.47 - 2.61 | researchgate.net |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Correlates linearly with electro-oxidation potentials. | nih.gov |

| Gas-Phase Acidity | The enthalpy change of the deprotonation reaction in the gas phase. | ~1320 - 1420 kJ mol⁻¹ | researchgate.net |

Virtual Screening and Lead Optimization through In Silico Approaches

In silico techniques play a pivotal role in modern drug discovery, particularly in the early stages of identifying and refining lead compounds. Virtual screening and lead optimization are two key areas where computational methods have a significant impact. nih.govresearchgate.net

Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target to identify potential "hits" that are likely to bind to the target and modulate its activity. nih.gov Sulfonamides are a well-established class of compounds with a broad range of biological activities and are frequently included in screening libraries. nih.gov A molecule like this compound could be part of such a library or serve as a fragment for building a focused library for a specific target, such as carbonic anhydrase or various kinases. nih.gov The process often involves molecular docking simulations to predict the binding mode and affinity of the compounds to the target's active site. nih.govnih.gov

Once a hit is identified, lead optimization is the process of modifying its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. frontiersin.org In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to build models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the synthetic chemistry efforts towards more promising compounds. nih.gov For sulfonamide derivatives, computational studies have shown that the addition of bulkier or hydrophobic substituents can enhance interactions with the target protein. nih.gov

Table 3: Key Stages of an In Silico Drug Discovery Workflow

| Stage | Description | Computational Methods Used |

| Target Identification | Identifying a biological target (e.g., enzyme, receptor) involved in a disease. | Genomics, Proteomics, Bioinformatics |

| Virtual Screening | Screening large compound libraries against the target to find initial hits. | Molecular Docking, Pharmacophore Modeling |

| Hit-to-Lead | Validating and characterizing initial hits to select promising lead series. | ADMET Prediction, Molecular Dynamics Simulations |

| Lead Optimization | Iteratively modifying a lead compound to improve its drug-like properties. | 3D-QSAR, Free Energy Perturbation, Fragment-Based Design |

Pre Clinical Biological Evaluation Methodologies

In Vitro Assays for Enzyme Inhibition and Target Engagement

In vitro assays are fundamental for determining the direct inhibitory effects of a compound on specific enzymes. These cell-free systems allow for a precise measurement of the compound's potency and selectivity towards its intended molecular targets.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway is a key regulator of cell growth and proliferation, making it a prominent target for cancer therapy. researchgate.netnih.gov Compounds containing a sulfonamide methoxypyridine scaffold have been investigated as potential dual inhibitors of PI3K and mTOR. nih.gov An evaluation of 5-Chloro-2-methoxypyridine-3-sulfonamide would involve assays to determine its inhibitory concentration (IC50) against a panel of kinases, including PI3Kα and mTOR, to ascertain its potency and selectivity. However, specific inhibitory data for this compound against these or other kinases like GCN2, LSD1, CAIX, or NAMPT are not publicly available.

Modulation of metabolic pathways is another key therapeutic strategy. For instance, α-amylase and α-glucosidase are enzymes that play a crucial role in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov Assays measuring the ability of a compound to inhibit these enzymes are standard practice in the screening for anti-diabetic agents. mdpi.comresearchgate.net While various compounds have been tested for these activities, there is no available research detailing the effects of this compound on α-amylase, α-glucosidase, acetylcholinesterase, or succinate (B1194679) dehydrogenase.

Cell-Based Assays for Antiproliferative and Cytotoxic Activities

Cell-based assays provide the next level of biological characterization, assessing the compound's effects on living cells. These assays measure outcomes like cell viability, proliferation, and the mechanisms of cell death.

To determine the potential of an agent as an anticancer therapy, its antiproliferative and cytotoxic activities are tested against a panel of human cancer cell lines representing different tumor types. Standard cell lines for such screenings include MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). researchgate.netmdpi.comwaocp.org The primary output of these assays is the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. nih.gov While studies on related sulfonamide derivatives have shown activity in these cell lines, specific data quantifying the antiproliferative effects of this compound are not documented in the available literature. nih.govnih.gov

Compounds that inhibit cancer cell proliferation often do so by interfering with the cell cycle or by inducing programmed cell death (apoptosis). nih.gov Flow cytometry is a powerful technique used to analyze these processes. researchgate.netresearchgate.net It can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) and can detect markers of apoptosis, such as the externalization of phosphatidylserine (B164497) (using Annexin V staining) or the activation of caspases. mdpi.comnih.gov This analysis reveals the mechanistic basis for a compound's antiproliferative activity. For the specific compound this compound, no studies detailing its impact on cell cycle progression or apoptosis induction have been published.

Investigating the impact of a compound on cellular metabolism can further elucidate its mechanism of action. Alterations in the levels of key intracellular metabolites, such as pyruvate (B1213749), can indicate interference with critical pathways like glycolysis. Such studies are crucial for understanding the broader cellular response to a therapeutic agent. Currently, there is no available information from scientific literature regarding the effect of this compound on intracellular pyruvate levels or other metabolic markers.

Investigations into Tubulin Polymerization and Microtubule Dynamics in Cell Systems

The evaluation of compounds like this compound and its derivatives often involves assessing their impact on tubulin, a critical component of the cellular cytoskeleton. Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential for cell division, structure, and intracellular transport. Their disruption is a key mechanism for many anticancer agents.

Biochemical assays provide a direct measure of a compound's effect on tubulin polymerization. nih.gov In a typical fluorescence-based assay, purified tubulin is induced to polymerize in the presence of GTP. nih.govcytoskeleton.com The extent of polymerization is monitored by a fluorescent reporter, such as DAPI, which binds preferentially to polymerized microtubules. nih.gov The rate and extent of fluorescence increase are measured to determine if a compound inhibits or enhances polymerization. cytoskeleton.com For example, studies on related sulfonamide derivatives have utilized such in vitro tubulin polymerization experiments to confirm their mechanism of action. nih.gov

Cell-based assays are subsequently used to confirm these findings within a biological context. High-content analysis (HCA) is one such method where cells are treated with the compound, fixed, and stained for tubulin. nih.gov Automated microscopy and image analysis then quantify changes in the microtubule network's structure and intensity. nih.gov Furthermore, because tubulin-targeting agents typically interfere with the mitotic spindle, they cause cells to arrest in the G2/M phase of the cell cycle. nih.gov Flow cytometry is used to quantify the proportion of cells in each phase, providing evidence of microtubule disruption. nih.govrsc.org For instance, certain novel sulfonamide derivatives have been shown to induce G2/M arrest in a dose-dependent manner. nih.gov

Table 1: Illustrative Findings for Tubulin Polymerization Inhibitors This table is based on data for related salicylamide (B354443) derivatives to illustrate typical findings.

| Compound | Target Cell Line | Activity Metric (GI₅₀, µM) | Effect on Cell Cycle |

|---|---|---|---|

| Compound 24 | MCF-7 (Breast Cancer) | < 50 | G2/M Phase Arrest |

| Compound 33 | HCT-116 (Colon Cancer) | < 50 | G2/M Phase Arrest |

| Colchicine (B1669291) (Reference) | Various | Variable | G2/M Phase Arrest |

Mechanistic Cell Biology Studies

Western Blot Analysis for Phosphorylation Status of Key Signaling Proteins (e.g., AKT)

To understand the downstream cellular pathways affected by a compound, Western blot analysis is a fundamental technique. This method is used to detect and quantify specific proteins in a cell lysate. A key pathway often investigated in cancer research is the PI3K/AKT signaling cascade, which is crucial for cell survival and proliferation.

The activation status of this pathway is commonly assessed by measuring the phosphorylation of AKT at specific residues, such as Serine 473 (Ser473) and Threonine 308 (Thr308). researchgate.net For this analysis, cells are treated with this compound, and cell lysates are prepared. Proteins are then separated by size via gel electrophoresis and transferred to a membrane. The membrane is probed with primary antibodies specific to both the phosphorylated form of AKT (p-AKT) and total AKT. researchgate.net A secondary antibody linked to an enzyme or fluorophore allows for detection. The ratio of p-AKT to total AKT is then calculated to determine if the compound inhibits or activates the pathway. researchgate.net

Table 2: Hypothetical Western Blot Data for AKT Phosphorylation This table illustrates how data on AKT phosphorylation would be presented.

| Treatment Group | p-AKT (Ser473) / Total AKT Ratio (Fold Change vs. Control) |

|---|---|

| Vehicle Control | 1.0 |

| Compound (Low Conc.) | 0.7 |

| Compound (High Conc.) | 0.3 |

Evaluation of Epigenetic Marker Modulation (e.g., H3K4me1, H3K4me2, H3K9me2 for LSD1 inhibitors)

If a compound is hypothesized to have epigenetic activity, its effect on histone modifications is investigated. For example, if this compound were being explored as a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1), its impact on specific histone methylation marks would be assessed. LSD1 specifically demethylates mono- and di-methylated Histone 3 at Lysine 4 (H3K4me1 and H3K4me2).

The modulation of these markers is typically evaluated using Western blot analysis or enzyme-linked immunosorbent assays (ELISA). Following treatment with the compound, histones are extracted from the cell nucleus. Antibodies specific to H3K4me1, H3K4me2, and H3K9me2 (a mark not targeted by LSD1, used as a control) are used to probe for changes in their abundance. An increase in H3K4me1/2 levels following treatment would suggest inhibition of LSD1.

Table 3: Hypothetical Data for Epigenetic Marker Modulation This table illustrates expected results for an LSD1 inhibitor.

| Treatment Group | H3K4me2 Level (Fold Change vs. Control) | H3K9me2 Level (Fold Change vs. Control) |

|---|---|---|

| Vehicle Control | 1.0 | 1.0 |

| Known LSD1 Inhibitor | 3.5 | 1.1 |

| Test Compound | 2.8 | 1.0 |

DNA Damage Assessment in Cellular Models

To determine if a compound's cytotoxic effects involve the induction of DNA damage, specific cellular assays are employed. The phosphorylation of histone H2AX at serine 139, forming γH2AX, is a well-established early marker of DNA double-strand breaks.

Immunofluorescence microscopy is a common method to visualize and quantify this damage. Cells are treated with the compound, fixed, and stained with a fluorescently-labeled antibody specific for γH2AX. The formation of distinct nuclear foci, where each focus represents a DNA double-strand break, is then observed and counted using a microscope. An increase in the number of γH2AX foci per cell indicates that the compound induces DNA damage.

In Vivo Pre-clinical Efficacy and Pharmacological Studies

Efficacy Evaluation in Xenograft or Syngeneic Animal Models of Disease (e.g., Cancer)

To assess the therapeutic potential of a compound in a living organism, in vivo studies using animal models are essential. nih.gov In cancer research, xenograft and syngeneic mouse models are widely used. nih.gov

In a xenograft model, human cancer cells are implanted, typically subcutaneously, into immunodeficient mice. nih.gov This allows the human tumor to grow without being rejected by the mouse's immune system. nih.gov Once tumors reach a palpable size, the animals are randomized into treatment and control groups. The test compound is administered, and tumor volume is measured regularly over time. The primary endpoint is often Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor growth in the treated group compared to the control group.

Syngeneic models involve implanting cancer cells derived from the same genetic background as the immunocompetent mouse strain being used. These models are particularly valuable for evaluating immunomodulatory agents, as they possess a fully functional immune system.

Table 4: Hypothetical Efficacy Data from a Xenograft Model This table illustrates a typical outcome for an effective anti-cancer agent.

| Day of Study | Average Tumor Volume (mm³) - Vehicle Control | Average Tumor Volume (mm³) - Test Compound |

|---|---|---|

| 0 | 100 | 102 |

| 5 | 250 | 180 |

| 10 | 550 | 240 |

| 15 | 1100 | 310 |

Studies on the Compound's Efficacy in Animal Models of Microbial, Fungal, and Parasitic Infections

A thorough review of scientific databases indicates that no specific studies have been published detailing the efficacy of this compound in animal models of microbial, fungal, or parasitic infections. While the sulfonamide class of compounds, in general, has been widely investigated for antimicrobial properties, data for this specific derivative is not available.

In a typical pre-clinical drug development pathway, the evaluation of a novel compound's efficacy in animal models is a critical step. These studies are designed to determine if the in vitro activity of a compound translates to a therapeutic effect in a living organism. The selection of an appropriate animal model is crucial and depends on the target pathogen and the site of infection.

For microbial infections , mouse models of sepsis, skin and soft tissue infections, or respiratory tract infections are commonly employed. For instance, in a model of bacterial sepsis, animals would be infected with a clinically relevant bacterium, and the ability of the investigational compound to improve survival, reduce bacterial load in organs, and mitigate inflammatory responses would be assessed.

In the context of fungal infections , immunocompromised mouse models are often used to mimic the clinical setting where such infections are most prevalent. For example, a disseminated candidiasis model would involve intravenously infecting mice with a Candida species and evaluating the efficacy of the test compound in reducing fungal burden in the kidneys and other target organs.

For parasitic infections , the choice of animal model is highly dependent on the specific parasite. For instance, in the study of anti-malarial drugs, mouse models infected with Plasmodium berghei are frequently used to assess the compound's ability to clear parasitemia.

Without specific studies on this compound, no data tables on its efficacy in these models can be presented.

Pre-clinical Metabolic Profiling and Metabolite Identification (e.g., using LC-Orbitrap-MS)

There is no publicly available information regarding the pre-clinical metabolic profiling or metabolite identification of this compound.

Metabolic profiling is a fundamental component of pre-clinical drug development, aimed at understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. This information is vital for predicting the compound's pharmacokinetic properties, potential drug-drug interactions, and any potential toxicity arising from its metabolites.

A powerful analytical technique commonly used for this purpose is Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap-MS). This method offers high-resolution and high-mass-accuracy analysis, enabling the detection and identification of metabolites in complex biological matrices such as plasma, urine, and feces.

The process typically involves administering the compound to an animal species (e.g., rat or mouse) and collecting biological samples over a time course. These samples are then processed and analyzed by LC-Orbitrap-MS. The resulting data is interrogated to identify potential metabolites by comparing the mass spectra of the parent compound with those of related compounds detected in the samples. The high-resolution capabilities of the Orbitrap mass analyzer allow for the determination of the elemental composition of metabolites, which, combined with fragmentation data, facilitates their structural elucidation.

As no such studies have been published for this compound, a data table of its potential metabolites cannot be generated.

Future Research Directions and Translational Opportunities

Exploration of Novel Therapeutic Applications beyond Oncology and Anti-infective Research

While the sulfonamide moiety is prominent in oncology and anti-infective research, the therapeutic potential of 5-Chloro-2-methoxypyridine-3-sulfonamide derivatives extends to other complex diseases. sci-hub.se The inherent properties of sulfonamides suggest their utility in developing treatments for a variety of conditions. ekb.eg Future research should explore the following areas:

Neurological Disorders: Sulfonamide derivatives have been investigated for central nervous system (CNS) disorders, including Alzheimer's disease. sci-hub.se The structural framework of this compound could be modified to develop novel inhibitors of enzymes like butyrylcholinesterase, which is associated with Alzheimer's disease. sci-hub.se

Diabetes: Certain sulfonamide-based compounds have shown potential as antidiabetic agents. nih.gov Derivatives of this compound could be synthesized and screened for their inhibitory activity against key enzymes like α-glucosidase and α-amylase, which are targets in diabetes therapy. nih.gov

Inflammatory Diseases: The anti-inflammatory properties of some sulfonamides are well-documented. ekb.eg Research could focus on designing derivatives of this compound that act as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammatory pathways. ekb.eg

Design and Synthesis of Multi-Targeting Pyridine-Sulfonamide Hybrids

The development of hybrid molecules that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases like cancer. nih.govmdpi.com Pyridine-sulfonamide hybrids have demonstrated potent activity against various cancers by acting on different targets within cancer cells. nih.gov

Future efforts should focus on designing and synthesizing novel hybrids incorporating the this compound scaffold. rsc.org By combining this core with other pharmacologically active moieties, it may be possible to create dual-action agents. For example, hybrids could be designed to inhibit both key signaling proteins like vascular endothelial growth factor receptor 2 (VEGFR-2) and enzymes involved in tumor metabolism like carbonic anhydrases. nih.govmdpi.com

Table 1: Examples of Multi-Targeting Strategies for Pyridine-Sulfonamide Hybrids

| Target 1 | Target 2 | Potential Therapeutic Area | Rationale |

| VEGFR-2 | Carbonic Anhydrase IX | Oncology | Inhibit angiogenesis and tumor cell survival under hypoxic conditions. nih.govtandfonline.com |

| PI3K/mTOR | Tubulin | Oncology | Disrupt key cell signaling pathways and interfere with cell division. researchgate.netnih.gov |

| DNA Gyrase | Dihydropteroate (B1496061) Synthase (DHPS) | Infectious Disease | Combine mechanisms to overcome bacterial resistance. tandfonline.com |

This table is interactive. Users can sort and filter the data.

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery Platforms

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. mdpi.comjsr.org These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds. nih.govmdpi.com

For this compound, AI and ML can be employed in several ways:

Virtual Screening: Machine learning algorithms can rapidly screen large virtual libraries of derivatives to identify compounds with the highest predicted affinity for specific biological targets. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired therapeutic properties. mdpi.comcrimsonpublishers.com

Predictive Modeling: AI can build models to predict the structure-activity relationships (SAR) of new derivatives, guiding medicinal chemists in synthesizing the most promising compounds. nih.gov For instance, a random forest approach has been used to select molecular descriptors for sulfonamides to achieve better accuracy in predicting their activity. nih.gov

Strategies for Enhancing Selectivity and Efficacy while Minimizing Off-Target Effects

A significant challenge in drug development is designing compounds that are highly selective for their intended target, thereby minimizing off-target effects and associated toxicities. patsnap.com Rational drug design, aided by computational tools, is a primary strategy for achieving this. patsnap.com

For derivatives of this compound, the following strategies could be employed:

Structure-Based Design: By analyzing the three-dimensional structure of the target protein, modifications can be made to the compound to enhance specific interactions and improve binding selectivity. patsnap.com Exploiting small differences in the shape of binding pockets between target and off-target proteins can be a powerful approach. nih.govacs.org

Computational Analysis: Techniques like molecular docking and free energy calculations can predict how a molecule will bind to both its intended target and potential off-targets. biointerfaceresearch.commdpi.com This allows for the in-silico filtering of compounds that are likely to have undesirable interactions.

Bioisosteric Replacement: The sulfonamide group or other parts of the molecule can be replaced with bioisosteres (chemical groups with similar physical or chemical properties) to improve selectivity and metabolic stability. researchgate.net

Investigation of Resistance Mechanisms and Development of Counter-Strategies in Pre-clinical Models

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. researchgate.netnih.gov Understanding the mechanisms by which cells become resistant to a particular class of drugs is crucial for developing strategies to overcome it.

For novel agents based on this compound, preclinical studies should proactively investigate potential resistance mechanisms. This can be achieved using advanced cellular models:

3D Spheroids and Organoids: These models more accurately mimic the in vivo tumor microenvironment and can be used to study how cancer cells develop resistance to treatment over time. mdpi.com

Drug-Resistant Cell Lines: Developing cell lines that are resistant to the lead compounds can help identify the genetic or molecular changes responsible for the resistance. mdpi.com

Once resistance mechanisms are identified, counter-strategies can be developed. This might involve co-administering the drug with another agent that targets the resistance pathway or designing next-generation compounds that are effective against the resistant cells. mdpi.com For example, in the context of sulfonamide antibacterials, resistance often arises from mutations in the target enzyme, dihydropteroate synthase (DHPS). nih.gov A similar approach of studying target mutations could be applied in preclinical cancer models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-methoxypyridine-3-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonamide formation using 5-chloro-2-methoxypyridine-3-sulfonyl chloride (or structurally similar precursors) and ammonia/amines under controlled conditions. Key parameters include temperature (0–5°C for exothermic reactions), solvent selection (e.g., THF or dichloromethane), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised. Precedent sulfonyl chloride reactions in pyridine derivatives suggest monitoring pH to avoid decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Compare /-NMR peaks against calculated chemical shifts for pyridine and sulfonamide groups.

- HPLC : Employ a C18 column with a water/acetonitrile mobile phase (0.1% TFA) to assess purity >95% (threshold for synthetic intermediates).

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H] at m/z 236.63 (calculated for CHClNOS). Cross-reference with COA data from similar compounds .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) for initial solubility screening. For aqueous compatibility, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) while monitoring precipitation. Thermal stability studies (25–60°C) under inert atmospheres are recommended to assess degradation thresholds .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak splitting or unexpected coupling constants) be resolved for this compound?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, coupling between the methoxy (-OCH) and adjacent pyridine protons can cause splitting anomalies. Compare with structurally analogous compounds (e.g., 3-methoxypyridine derivatives) to validate assignments. Computational modeling (DFT-based NMR prediction) may aid in resolving ambiguities .

Q. What strategies mitigate side reactions during sulfonamide synthesis, such as sulfonic acid formation or chloride displacement?

- Methodological Answer : Control moisture rigorously to prevent hydrolysis of sulfonyl chloride intermediates. Use anhydrous solvents and Schlenk techniques. For chloride displacement risks (e.g., nucleophilic attack on the pyridine ring), lower reaction temperatures (<0°C) and avoid strong bases. Monitor byproducts via LC-MS and adjust amine nucleophile equivalents iteratively .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or catalytic coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic centers. For example, the chlorine atom at position 5 may exhibit higher susceptibility to substitution than the methoxy group. Validate predictions with experimental data from Suzuki-Miyaura coupling trials using Pd(PPh) catalysts and aryl boronic acids .

Q. What experimental designs address discrepancies in reported solubility or stability data across studies?

- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., USP dissolution apparatus for solubility). For stability, use accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Cross-validate findings using orthogonal methods (e.g., TGA for thermal degradation profiles). Contradictions may arise from impurities; thus, enforce strict QC protocols (e.g., ≤0.5% residual solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.